molecular formula C19H17N2S+ B1194057 Thiazole orange cation

Thiazole orange cation

Cat. No. B1194057
M. Wt: 305.4 g/mol
InChI Key: XRXJDLHDDHBJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole orange cation is a cationic C1 cyanine dye having 3-methylbenzothiazolium-2-yl and 1-methylquinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a benzothiazolium ion and a quinolinium ion.

Scientific Research Applications

1. Detection of G-Quadruplexes

Thiazole orange has been employed as a cyanine dye for binding to nucleic acids and has recently been utilized for the detection of G-quadruplexes. However, its non-selectivity for G-quadruplex and other nucleic acids has been a limitation. A study by Guo et al. (2016) demonstrated that a simple structural modification, incorporating hydrocarbon rings into the chromophore of thiazole orange, dramatically improved its selective binding to certain G-quadruplexes. This modification resulted in significant fluorescence enhancement when treated with G-quadruplexes but retained weak fluorescence in the presence of double-stranded and single-stranded DNA, showcasing its potential for selective nucleic acid detection (Guo et al., 2016).

2. Molecular Organization in Aqueous Solutions

The study by Mooi and Heyne (2012) examined the organization in aqueous solution of thiazole orange in the presence of different monovalent sodium salts, finding that specific ion effects play a crucial role in the organization of thiazole orange molecules. This research underscores the importance of considering ionic species in molecular organization, which can contribute significantly to fields like nanotechnology, medicine, and material chemistry (Mooi & Heyne, 2012).

3. Redox-Active Nanoparticles Synthesis

In another study by Mooi, Sutherland, and Heyne (2012), a unique approach was presented to achieve redox-active nanosized organic particles in aqueous environment, using ion association between large organic ions, namely tetraphenylborate anions and thiazole orange cations. These redox-active nanosized organic particles showed potential as seed sites for metal reductions, exemplified by their use to reduce gold(III) to gold nanoparticles in a neutral, aqueous environment at room temperature (Mooi, Sutherland, & Heyne, 2012).

properties

Product Name

Thiazole orange cation

Molecular Formula

C19H17N2S+

Molecular Weight

305.4 g/mol

IUPAC Name

(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole

InChI

InChI=1S/C19H17N2S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19/h3-13H,1-2H3/q+1

InChI Key

XRXJDLHDDHBJOJ-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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